molecular formula C13H16N4O2 B3325302 Ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate CAS No. 2096992-06-0

Ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate

Cat. No.: B3325302
CAS No.: 2096992-06-0
M. Wt: 260.29 g/mol
InChI Key: DJHNDCADUGGNFL-UHFFFAOYSA-N
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Description

Ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate is a heterocyclic compound that combines a pyrazole ring with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 1-isopropyl-3,5-dimethylpyrazole with ethyl acetoacetate under acidic conditions can yield the desired pyrazole intermediate.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized by reacting a β-keto ester with guanidine or its derivatives. The reaction typically occurs under basic conditions, such as using sodium ethoxide in ethanol.

    Coupling of the Rings: The final step involves coupling the pyrazole and pyrimidine rings. This can be achieved through a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can occur at the pyrimidine ring, often using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group. Reagents like sodium methoxide (NaOMe) can be used to replace the ethoxy group with a methoxy group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOMe in methanol or ethanol.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the pyrimidine ring.

    Substitution: Substituted esters with different alkoxy groups.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate is used as a precursor for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable scaffold for the design of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a useful intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole and pyrimidine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(1-methyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate
  • Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate
  • Ethyl 4-(1-phenyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate

Uniqueness

Ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate is unique due to the presence of the isopropyl group on the pyrazole ring. This structural feature can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins.

Properties

IUPAC Name

ethyl 4-(2-propan-2-ylpyrazol-3-yl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-4-19-13(18)10-7-14-8-15-12(10)11-5-6-16-17(11)9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHNDCADUGGNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN=C1C2=CC=NN2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201134545
Record name 5-Pyrimidinecarboxylic acid, 4-[1-(1-methylethyl)-1H-pyrazol-5-yl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096992-06-0
Record name 5-Pyrimidinecarboxylic acid, 4-[1-(1-methylethyl)-1H-pyrazol-5-yl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096992-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 4-[1-(1-methylethyl)-1H-pyrazol-5-yl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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